molecular formula C18H18N4O3S B8040157 1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid

1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid

Cat. No.: B8040157
M. Wt: 370.4 g/mol
InChI Key: WPKJGBQXZJAIJS-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 132989339 is a chemical substance with specific properties and applications. This compound is utilized in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid involves multiple steps, including the preparation of intermediates and the final compound. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process includes purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of its use.

Properties

IUPAC Name

1,2-bis(4-methyl-1H-benzimidazol-2-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-5-3-7-12-16(10)21-15(19-12)9-14(26(23,24)25)18-20-13-8-4-6-11(2)17(13)22-18/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJGBQXZJAIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CC(C3=NC4=C(C=CC=C4N3)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC(=N2)CC(C3=NC4=C(C=CC=C4N3)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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